Tricosanoic acid tryptamide

Food Authenticity Cocoa Shell Detection Quality Control

Tricosanoic acid tryptamide (N-tricosanoyltryptamine, TAT; CAS 152766-93-3) is a very-long-chain fatty acid amide composed of a C23:0 (tricosanoyl) acyl chain linked via an amide bond to tryptamine. It belongs to the N-acyl tryptamine subclass within the broader fatty acid amide family and is commercially available as an analytical standard (purity ≥99.0% by HPLC) intended for food analysis applications.

Molecular Formula C33H56N2O
Molecular Weight 496.8 g/mol
CAS No. 152766-93-3
Cat. No. B138293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricosanoic acid tryptamide
CAS152766-93-3
Molecular FormulaC33H56N2O
Molecular Weight496.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCN1C=CC2=CC=CC=C21
InChIInChI=1S/C33H56N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-33(36)34-28-30-35-29-27-31-24-22-23-25-32(31)35/h22-25,27,29H,2-21,26,28,30H2,1H3,(H,34,36)
InChIKeyBVLPUXWTTMJZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricosanoic Acid Tryptamide (CAS 152766-93-3): Procurement Guide for a C23:0 N-Acyl Tryptamine Analytical Standard


Tricosanoic acid tryptamide (N-tricosanoyltryptamine, TAT; CAS 152766-93-3) is a very-long-chain fatty acid amide composed of a C23:0 (tricosanoyl) acyl chain linked via an amide bond to tryptamine [1]. It belongs to the N-acyl tryptamine subclass within the broader fatty acid amide family and is commercially available as an analytical standard (purity ≥99.0% by HPLC) intended for food analysis applications [2]. The compound has been identified as a minor constituent of the seeds of Annona species (A. reticulata, A. mucosa, A. atemoya), co-occurring with a homologous series of N-fatty acyl tryptamines ranging from C16:0 to C28:0 [3]. Unlike its immediate neighbors docosanoic acid tryptamide (BAT, C22:0) and tetracosanoic acid tryptamide (LAT, C24:0), tricosanoic acid tryptamide has not been adopted as a primary marker compound in established industrial methods for cocoa shell content determination [4].

Why Generic Substitution Fails for Tricosanoic Acid Tryptamide: Evidence from Cocoa Shell Marker Specificity and SIRT1 Activation


Within the homologous series of N-fatty acyl tryptamines, substitution based solely on structural similarity carries a high risk of functional non-equivalence. The industrial cocoa testing framework has validated only two specific chain lengths—docosanoic acid tryptamide (BAT, C22:0) and tetracosanoic acid tryptamide (LAT, C24:0)—as quantitative markers for shell adulteration, and their ratio in authentic cocoa shells is maintained at a constant ~2:1 (LAT:BAT) [1]. Tricosanoic acid tryptamide (C23:0), despite its intermediate chain length, does not participate in this validated analytical ratio and has not been adopted as a marker in regulatory or quality-control methods [2]. Furthermore, in the only published head-to-head biochemical comparison of N-fatty acyl tryptamines for SIRT1 deacetylase activation, C22:0 and C24:0 were tested and demonstrated distinct Vmax effects, yet C23:0 was not evaluated, leaving its pharmacological profile undefined [3]. These gaps mean that a researcher or quality-control laboratory cannot substitute C23:0 for C22:0 or C24:0 in validated analytical workflows or in biological studies without risking method invalidation or loss of comparability to published data.

Tricosanoic Acid Tryptamide vs. BAT (C22:0) and LAT (C24:0): Quantitative Differentiation Evidence


Absence from Validated Cocoa Shell Marker Panel: LAT/BAT Ratio vs. C23:0 Exclusion

In the validated gas-liquid chromatographic method for cocoa shell detection, only docosanoic acid tryptamide (BAT, C22:0) and tetracosanoic acid tryptamide (LAT, C24:0) are employed as quantitative markers. These two compounds are present in cocoa shells at a constant ratio of nearly 2:1 (LAT:BAT), and the precision of the method was demonstrated with a robust coefficient of variation for FAT(C22), FAT(C24), and total FATs [1]. Tricosanoic acid tryptamide (C23:0) is not included as a marker in this validated method, nor is it mentioned in the European Union directive 2000/36/EC concerning cocoa and chocolate products [1]. The sum concentration of BAT and LAT in 15 commercial chocolate samples ranged from 23.1 to 63.0 μg per gram of fat, whereas C23:0 levels are not quantified in this context [2]. This exclusion establishes that C23:0 tryptamide cannot substitute for either C22:0 or C24:0 in regulatory cocoa shell adulteration testing.

Food Authenticity Cocoa Shell Detection Quality Control Fatty Acid Tryptamide Markers

SIRT1 Deacetylase Activation: Chain-Length-Dependent Vmax Effects with C23:0 Untested

In a kinetic study of human recombinant SIRT1 deacetylase activity, docosanoic acid tryptamide (Fa-Trp21, C22:0) and tetracosanoic acid tryptamide (Fa-Trp23, C24:0) were evaluated at 10 μM alongside a no-compound control [1]. Fa-Trp21 (C22:0) increased the apparent Vmax for NAD⁺ from a control value of 78.1 unit/sec to 88.4 unit/sec (1.13-fold activation). Fa-Trp23 (C24:0) increased Vmax to 92.7 unit/sec (1.19-fold activation). Neither compound significantly altered the Michaelis constant (Km values: control, 24.0 μM; Fa-Trp21, 24.2 μM; Fa-Trp23, 25.2 μM). Tricosanoic acid tryptamide (C23:0) was not tested in this study, and no published SIRT1 activation data exist for this specific chain length [1]. In a cell-based histone acetylation assay using THP-1 human monocytes, Fa-Trp21 (C22:0) at 30 μM significantly reduced acetylated histone levels, while Fa-Trp23 (C24:0) showed significant, concentration-dependent effects at both 10 μM and 30 μM [1]. These data demonstrate that C22:0 and C24:0 tryptamides possess distinct SIRT1-modulating activities that are chain-length-dependent, and the activity of C23:0 remains unknown.

SIRT1 Activation Longevity Research Sirtuin Modulation Fatty Acid Tryptamide Pharmacology

Physicochemical Property Gradients: Melting Point, logP, and Molecular Weight Across C22:0–C24:0 Tryptamides

The incremental addition of one methylene (–CH₂–) unit from C22:0 to C23:0 to C24:0 produces measurable shifts in key physicochemical properties that affect chromatographic retention, solubility, and solid-phase behavior [1]. Tricosanoic acid tryptamide (C23:0, MW 496.81 g/mol) exhibits a melting point of 116–120 °C and a computed logP (chemsrc) of 10.81, positioning it between docosanoic acid tryptamide (BAT, C22:0, MW 482.78 g/mol, mp 116–120 °C, logP 10.49) and tetracosanoic acid tryptamide (LAT, C24:0, MW 510.84 g/mol, mp 118–122 °C, XlogP 13.5) . While the melting point ranges of C22:0 and C23:0 overlap (116–120 °C), C24:0 exhibits a slightly elevated melting range (118–122 °C). The logP values follow a clear ascending trend: C22:0 (10.49) < C23:0 (10.81) < C24:0 (XlogP 13.5). The topological polar surface area (TPSA) decreases from 44.9 Ų (C22:0 and C24:0) to 34–37.5 Ų (C23:0), potentially affecting reversed-phase chromatographic retention . The water solubility of C23:0 is predicted at 8.6 × 10⁻⁵ g/L (ALOGPS) [2].

Physicochemical Characterization Lipophilicity Melting Point Chromatographic Behavior

Analytical Standard Purity Specification: ≥99.0% (HPLC) for Food Analysis Applications

Tricosanoic acid tryptamide is commercially available from Sigma Aldrich (Product No. 56924) as an analytical standard with a certified purity of ≥99.0% by HPLC, specifically designated 'for food analysis' [1]. This purity level is comparable to the analytical standards available for the more commonly used cocoa shell markers: docosanoic acid tryptamide (BAT, C22:0) and tetracosanoic acid tryptamide (LAT, C24:0) . However, the intended application context differs: while BAT and LAT standards are explicitly positioned for cocoa shell content determination in regulatory and quality-control frameworks, the tricosanoic acid tryptamide standard is offered as a general food analysis reference material without a validated quantitative method targeting its specific use [1][2]. The compound carries a limited shelf life with an expiry date on the label and requires storage protection per standard laboratory practice (eyesheilds, gloves, type N95/P1 respirator filter) [1].

Analytical Standard Purity Specification HPLC Food Analysis

Natural Occurrence Profile: Minor Tryptamide in Annona Seeds vs. Absence as a Primary Cocoa Shell Component

Tricosanoic acid tryptamide (C23:0, compound 5) has been identified as a minor N-fatty acyl tryptamine in the seeds of Rollinia mucosa (syn. Annona mucosa) via GC-MS analysis alongside a homologous series including N-palmitoyltryptamine (C16:0), N-stearoyltryptamine (C18:0), N-arachidoyltryptamine (C20:0), N-behenoyltryptamine (C22:0), N-pentacosanoyltryptamine (C25:0), and N-cerotoyltryptamine (C26:0) [1]. The major component isolated by extensive HPLC was N-lignoceroyltryptamine (C24:0) [1]. In cocoa (Theobroma cacao) metabolomics, tricosanoic acid tryptamide is listed among detected metabolites but has not been identified as a primary cocoa shell marker; instead, docosanoic acid tryptamide (C22:0) and tetracosanoic acid tryptamide (C24:0) are the prominent tryptamides used for shell content determination, with concentrations 50-fold higher in shell than in cotyledons [2][3]. N-Tricosanoyltryptamine has also been detected in alcoholic beverages and fruits and is proposed as a potential biomarker for Annona fruit consumption [4].

Natural Product Chemistry Phytochemistry Annona Cocoa Metabolomics Biomarker Discovery

Recommended Procurement Scenarios for Tricosanoic Acid Tryptamide (CAS 152766-93-3)


Construction of a Complete N-Acyl Tryptamine Homologous Series for Structure-Activity Relationship (SAR) Studies

When investigating the chain-length dependence of biological activities (e.g., SIRT1 activation, FAAH substrate specificity, or membrane partitioning) across the N-fatty acyl tryptamine family, tricosanoic acid tryptamide (C23:0) fills a specific gap between the commercially available and biologically characterized C22:0 (BAT) and C24:0 (LAT) standards. As demonstrated by Kanno et al. (2022), C22:0 and C24:0 exhibit distinct SIRT1 Vmax activation potencies (1.13-fold and 1.19-fold vs. control, respectively) [1]. Including C23:0 in a comprehensive SAR panel would establish whether the activation potency follows a monotonic chain-length relationship or exhibits a non-linear pattern. The compound's ≥99.0% HPLC purity makes it suitable for such quantitative biochemical studies [2].

Method Development and Validation for Untargeted Metabolomics or Food Authenticity Testing

For laboratories developing HPLC-MS or GC-MS methods for comprehensive fatty acid tryptamide profiling in food matrices (cocoa products, Annona-derived nutraceuticals, or fermented beverages), tricosanoic acid tryptamide serves as a necessary reference standard to confirm chromatographic resolution from the co-eluting C22:0 and C24:0 homologs. Given the incremental logP differences (C22:0: 10.49; C23:0: 10.81; C24:0: XlogP 13.5) and overlapping melting point ranges (C22:0 and C23:0 both 116–120 °C; C24:0 118–122 °C), method validation requires authentic standards of each chain length to establish retention time windows and verify that the analytical system adequately resolves all three compounds .

Internal Standard or Surrogate Recovery Marker in Cocoa Shell Content Analysis

While BAT (C22:0) and LAT (C24:0) are the primary quantitative markers in the validated cocoa shell detection method, tricosanoic acid tryptamide (C23:0) can be deployed as a surrogate recovery standard or internal quality control marker precisely because it is not naturally present at significant levels in cocoa matrices and does not interfere with the LAT/BAT quantification [3]. Its structural similarity to the target analytes ensures comparable extraction efficiency and derivatization behavior, while its distinct chain length (C23 vs. C22/C24) allows chromatographic separation. The validated method reports a linearity range of 1–50 mg/100 g and recovery rates of 90–130% for spiked FATs [3]; C23:0 would be expected to fall within similar performance parameters.

Natural Product Dereplication and Chemotaxonomic Studies in Annonaceae

For phytochemical investigations of Annona species (A. reticulata, A. mucosa, A. atemoya), tricosanoic acid tryptamide is a confirmed minor constituent of seed extracts alongside a homologous series of N-fatty acyl tryptamines (C16:0–C28:0) [4][5]. Procurement of the authentic standard enables definitive GC-MS or LC-MS identification through retention time and mass spectral matching, distinguishing C23:0 from its isobaric or near-isobaric homologs. This is particularly relevant given that N-tricosanoyltryptamine has been proposed as a potential biomarker for Annona fruit consumption, though quantitative data remain limited [6].

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